molecular formula C20H32O2 B164558 2alpha-Methylandrosterone CAS No. 6961-54-2

2alpha-Methylandrosterone

Cat. No.: B164558
CAS No.: 6961-54-2
M. Wt: 304.5 g/mol
InChI Key: FDGQIVOIHOIMNK-URBDGJAYSA-N
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Description

2alpha-Methylandrosterone: is a synthetic anabolic androgenic steroid. It is a metabolite of mesterolone and drostanolone, which are both known for their anabolic properties. This compound is commonly used in medical, environmental, and industrial research due to its potent anabolic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Methylandrosterone typically involves the chemical modification of natural hormones like testosterone. The process includes several steps of chemical reactions, such as oxidation, reduction, and substitution, to introduce the 2alpha-methyl group into the androsterone structure .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2alpha-Methylandrosterone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: 2alpha-Methylandrosterone is used as a reference compound in analytical chemistry for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Biology: In biological research, this compound is used to study the metabolic pathways of anabolic steroids and their effects on various biological systems .

Medicine: In medical research, this compound is investigated for its potential therapeutic applications, including its anabolic effects on muscle growth and its potential use in hormone replacement therapy .

Industry: In industrial research, this compound is used in the development of new materials and chemical processes, as well as in environmental studies to assess the impact of anabolic steroids on ecosystems .

Mechanism of Action

2alpha-Methylandrosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, which then translocates to the nucleus and regulates the expression of specific genes involved in muscle growth, protein synthesis, and other anabolic processes. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of gene expression related to anabolic and androgenic effects .

Comparison with Similar Compounds

    Mesterolone: Another anabolic androgenic steroid with similar anabolic effects.

    Drostanolone: A compound with potent anabolic properties, often used in bodybuilding and athletic performance enhancement.

Uniqueness: 2alpha-Methylandrosterone is unique due to its specific chemical structure, which includes a 2alpha-methyl group. This modification enhances its anabolic effects and alters its metabolic pathways compared to other similar compounds .

Properties

IUPAC Name

(2R,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-17,21H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQIVOIHOIMNK-URBDGJAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6961-54-2
Record name 2alpha-Methylandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-63305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2.ALPHA.-METHYLANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FTU18OIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2alpha-Methylandrosterone
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2alpha-Methylandrosterone
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2alpha-Methylandrosterone
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Reactant of Route 6
2alpha-Methylandrosterone

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